4-[(3-Bromobenzyl)oxy]benzaldehyde
Overview
Description
“4-[(3-Bromobenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 588676-02-2 . It has a molecular weight of 291.14 and its linear formula is C14H11BrO2 .
Molecular Structure Analysis
The molecular structure of “4-[(3-Bromobenzyl)oxy]benzaldehyde” is represented by the linear formula C14H11BrO2 . This indicates that the molecule is composed of 14 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“4-[(3-Bromobenzyl)oxy]benzaldehyde” is a solid at room temperature . It has a molecular weight of 291.14 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Analysis
4-[(3-Bromobenzyl)oxy]benzaldehyde and related compounds have been synthesized and characterized for various chemical properties. For example, Balachander and Manimekalai (2017) synthesized 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes, employing spectroscopic techniques for characterization (Balachander & Manimekalai, 2017). Hudrlik et al. (2011) used substituted silyl ethers of o-bromobenzyl alcohols in transformations involving benzaldehyde, highlighting the utility of these compounds in synthetic chemistry (Hudrlik, Hudrlik & Jeilani, 2011).
Protective Group Chemistry
The study by Plourde and Spaetzel (2002) demonstrated the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, a process crucial for complex organic syntheses (Plourde & Spaetzel, 2002).
Photocatalysis and Oxidation Studies
Gan, Peng, and Gu (2017) investigated the photoselective catalytic reduction of 4-bromobenzaldehyde, shedding light on reaction mechanisms on titanium dioxide surfaces (Gan, Peng & Gu, 2017). Lee et al. (2002) explored the oxidation and bromodehydroxymethylation of benzylic alcohols, an important aspect of organic synthesis (Lee, Koo, Lee, Cho & Lee, 2002).
Applications in Material Science and Bioactivity
Jash, Paliyath, and Lim (2018) examined the incorporation of benzaldehyde precursors into poly(lactic acid) fibers, demonstrating potential applications in material science and food preservation (Jash, Paliyath & Lim, 2018). Additionally, Chantrapromma et al. (2015) synthesized 4-bromobenzohydrazide derivatives, including ones related to benzaldehyde, for evaluating antibacterial activity (Chantrapromma, Ruanwas, Noonot, Horkaew, Boonnak, Ghabbour & Fun, 2015)
Safety And Hazards
properties
IUPAC Name |
4-[(3-bromophenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVLQBDBEJCTRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366229 | |
Record name | 4-[(3-bromobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromobenzyl)oxy]benzaldehyde | |
CAS RN |
588676-02-2 | |
Record name | 4-[(3-bromobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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